5-Bromo-2-(2-methylpiperidin-1-yl)aniline

Catalog No.
S807357
CAS No.
1016849-87-8
M.F
C12H17BrN2
M. Wt
269.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(2-methylpiperidin-1-yl)aniline

CAS Number

1016849-87-8

Product Name

5-Bromo-2-(2-methylpiperidin-1-yl)aniline

IUPAC Name

5-bromo-2-(2-methylpiperidin-1-yl)aniline

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

InChI

InChI=1S/C12H17BrN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3

InChI Key

OWFGFMQECASRHO-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=C(C=C(C=C2)Br)N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)Br)N

5-Bromo-2-(2-methylpiperidin-1-yl)aniline is an organic compound characterized by its bromine atom at the fifth position of a benzene ring, which is also substituted with a 2-methylpiperidin-1-yl group at the second position. Its molecular formula is C12H16BrN, and it has a molecular weight of approximately 255.17 g/mol. The presence of the bromine atom and the piperidine moiety contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Due to the functional groups present:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
  • Suzuki–Miyaura Cross-Coupling Reaction: This compound can act as a coupling partner in palladium-catalyzed reactions, allowing for the formation of biaryl compounds, which are significant in pharmaceuticals .
  • Oxidation Reactions: The aniline group can undergo oxidation to form corresponding nitroso or azo compounds .

The biological activity of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline is primarily attributed to its interaction with various biological targets. It has been noted for potential roles in:

  • Anticancer Activity: Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Neuropharmacological Effects: The piperidine moiety may influence its interaction with neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Several methods can be employed for synthesizing 5-Bromo-2-(2-methylpiperidin-1-yl)aniline:

  • Bromination of Aniline Derivatives: Starting from 2-(2-methylpiperidin-1-yl)aniline, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Palladium-Catalyzed Cross-Coupling: Utilizing the Suzuki–Miyaura reaction, arylboronic acids can be coupled with 2-(2-methylpiperidin-1-yl)aniline in the presence of a palladium catalyst and base .
  • Direct Amination: Brominated intermediates can undergo amination reactions to introduce the piperidine group effectively.

5-Bromo-2-(2-methylpiperidin-1-yl)aniline has several applications:

  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic effects against cancer and neurological disorders.
  • Synthetic Chemistry: Used as an intermediate in organic synthesis to create complex molecules through cross-coupling reactions.

Studies regarding the interactions of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline focus on:

  • Receptor Binding: Investigating how this compound binds to specific receptors involved in neurotransmission and cancer pathways.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems can provide insights into its pharmacokinetics and potential side effects.

Several compounds share structural similarities with 5-Bromo-2-(2-methylpiperidin-1-yl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-(3-methylpiperidin-1-yl)anilineSimilar brominated aniline structureDifferent piperidine substitution position
5-Chloro-2-(2-methylpiperidin-1-yl)anilineChlorine instead of brominePotentially different reactivity patterns
4-Bromo-2-(2-methylpiperidin-1-yl)anilineBromine at the fourth positionVariation in biological activity compared to 5-bromo version

The uniqueness of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline lies in its specific substitution pattern and potential biological activities that may differ from other derivatives, making it a valuable compound for further research and application in medicinal chemistry.

XLogP3

3.3

Dates

Modify: 2023-08-15

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